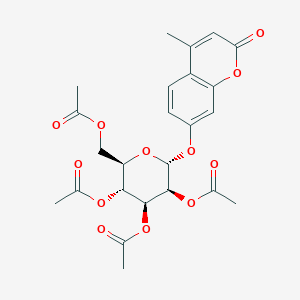

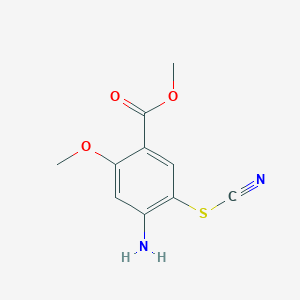

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside and related compounds involves convergent synthetic routes. For example, the synthesis of a fluorogenic substrate for endo-α-1,2-mannosidase was achieved by coupling glucose and mannose donors and acceptors in the presence of specific reagents, followed by attachment to 4-methylumbelliferone using the Helferich method, and final deacetylation steps to yield the desired compound (Vogel & Pohlentz, 2000).

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of the compound involves the condensation of 4-methylumbelliferone with various glycosyl donors in the presence of catalysts to form glycosides with desired configurations. These synthetic approaches provide a pathway to produce the compound in pure forms, which is crucial for its application in biochemical assays and studies. For instance, condensations of the sodium salt of 4-methylumbelliferone with different acetylated glycosyl chlorides or bromides in hexamethylphosphoric triamide have yielded pure forms of related glycosides with much better yields, illustrating the effectiveness of this synthetic strategy (Courtin-Duchateau & Veyrières, 1978).

Binding Studies

The compound has been used extensively in binding studies, particularly with proteins such as concanavalin A. These studies help in understanding the interaction between carbohydrates and proteins at a molecular level, which is essential in fields like immunology and cell biology. For example, equilibrium studies on the binding of the compound to concanavalin A have provided insights into the carbohydrate-specific binding sites of the protein, offering valuable information on protein-carbohydrate interactions and the specificity of concanavalin A towards different glycosides (Loontiens, Clegg, & Jovin, 1977).

Enzymatic Assays

The compound serves as a fluorogenic substrate in enzymatic assays, aiding in the study of various glycosidases. The release of fluorescent products upon enzymatic cleavage of the glycosidic bond allows for the sensitive detection and quantification of enzyme activities, crucial for diagnosing lysosomal storage diseases and understanding enzyme functions. For instance, the synthesis of related glycosides and their application in assays for endo-α-1,2-mannosidase showcases the utility of the compound in bioanalytical chemistry (Vogel & Pohlentz, 2000).

Propriétés

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHHLVBZMNCURY-AZKGINQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one](/img/structure/B16320.png)

![1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene](/img/structure/B16327.png)